molecular formula C23H24N2O3S B3008923 N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide CAS No. 1226459-79-5

N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide

カタログ番号: B3008923
CAS番号: 1226459-79-5
分子量: 408.52
InChIキー: CXHWTLQLVXJBEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyridine ring, a quinoxaline moiety, and a phenoxy group, which contribute to its pharmacological properties.

Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways. Notably:

  • Bruton's Tyrosine Kinase (BTK) Inhibition :
    • Similar compounds have shown potent BTK inhibitory activity, which is crucial in B cell receptor signaling. For example, derivatives with similar structures demonstrated IC50 values as low as 7 nM against BTK, leading to significant inhibition of B cell growth in vitro .
  • Matrix Metalloproteinase (MMP) Inhibition :
    • Compounds structurally related to this compound have been identified as MMP inhibitors. These enzymes play a role in extracellular matrix degradation and are implicated in various pathological conditions. Inhibition of MMPs can protect tissues from damage induced by inflammatory agents like sulfur mustard .

Biological Activity and Therapeutic Applications

The biological activity of this compound suggests its potential therapeutic applications in several areas:

  • Cancer Therapy :
    • The ability to inhibit BTK makes this compound a candidate for treating B cell malignancies, such as lymphoma and leukemia. The mechanism involves arresting the cell cycle and inducing apoptosis in malignant cells .
  • Anti-inflammatory Effects :
    • By inhibiting MMPs, the compound may also be beneficial in managing inflammatory conditions and protecting tissue integrity during injury or disease processes .
  • Neurological Disorders :
    • Some studies indicate that similar compounds may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCompoundActivityIC50 ValueFindings
Compound 1BTK Inhibition7 nMSignificant growth inhibition in TMD8 cells
BiPSMMP InhibitionNot specifiedReduced skin injury from sulfur mustard exposure
Quinoxaline DerivativeAnti-inflammatoryNot specifiedModulated cytokine release in vitro

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in disease pathways, particularly in cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds similar to N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide exhibit anticancer properties by modulating signaling pathways associated with tumor growth. For instance, pyridine derivatives have been found to inhibit specific kinases involved in cancer progression, suggesting a similar mechanism may be applicable to this compound .

Neuropharmacology

There is emerging evidence that quinoxaline derivatives can influence neurotransmitter systems, making them candidates for treating neurological disorders. The interaction of the quinoxaline moiety with dopamine receptors has been noted in several studies, which could imply potential benefits for conditions like Parkinson's disease or schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. The presence of the methylpyridine and quinoxaline groups contributes significantly to its biological activity.

Table 1: Key Structural Features and Their Implications

Structural FeatureImplication on Activity
4-Methylpyridin-2-yl GroupEnhances lipophilicity and receptor binding
Quinoxalin-2-ylphenoxy MoietyPotential for multi-target interactions
Propanamide LinkageIncreases stability and bioavailability

Case Studies

Several studies have explored the pharmacological properties of related compounds, providing insights into the potential applications of this compound.

In Vitro Studies

In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, a study reported that a related quinoxaline derivative showed significant cytotoxicity against breast cancer cells, indicating that modifications to the core structure could enhance therapeutic effects .

In Vivo Studies

Animal models have been utilized to assess the efficacy of related compounds in vivo. A notable study found that a pyridine-based compound reduced tumor size in xenograft models, suggesting that this compound might exhibit similar anticancer properties when further developed .

特性

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c26-23(24-13-4-1-5-14-24)22-16-25(19-12-11-17-7-6-8-18(17)15-19)20-9-2-3-10-21(20)29(22,27)28/h2-3,9-12,15-16H,1,4-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHWTLQLVXJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。